![molecular formula C9H16O6 B2798194 Dimethyl 2,2-dimethoxypentanedioate CAS No. 4469-60-7](/img/structure/B2798194.png)
Dimethyl 2,2-dimethoxypentanedioate
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Overview
Description
Dimethyl 2,2-dimethoxypentanedioate is a chemical compound with the molecular formula C9H16O6 . It is also known by other names such as Dimethyl (2R)-2-methylpentanedioate .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,2-dimethoxypentanedioate consists of 9 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms . The exact mass is 220.09500 .Scientific Research Applications
1. Synthesis Processes
Dimethyl 2,2-dimethoxypentanedioate (DMPD) has been used in environmentally friendly synthesis processes. For instance, Pério, Dozias, and Hamelin (1998) demonstrated its reaction with 1,2-ethanediol and analogs to yield protected carbonyls under solvent-free conditions, facilitated by microwave irradiation. This method offers a high-yield, large-scale synthesis option that is more benign to the environment (Pério, Dozias, & Hamelin, 1998).
2. Biomedical Research
DMPD has been involved in various biomedical studies. For example, Lu and Mattson (2001) investigated the impact of dimethyl sulfoxide (a derivative of DMPD) on neuronal cells, noting its ability to suppress glutamate responses and protect against excitotoxic death in hippocampal neurons. This finding highlights the potential therapeutic applications of DMPD derivatives in neurological disorders (Lu & Mattson, 2001).
3. Analytical Chemistry Applications
DMPD derivatives have been employed in the development of sensors. Hassan, Saleh, Abdel Gaber, and Abdel Kream (2003) used a DMPD liver drug as an ionophore in a membrane sensor for barium ions. This application demonstrates the versatility of DMPD in creating sensitive and selective analytical tools (Hassan et al., 2003).
4. Chemical Dehydration in Microscopy
Muller and Jacks (1975) utilized acidified 2,2-dimethoxypropane, related to DMPD, for chemically dehydrating biological tissues for electron microscopy. This method preserves the ultrastructural integrity of various tissues, offering a simpler and quicker alternative to traditional dehydration methods (Muller & Jacks, 1975).
5. Potential in Central Nervous System Trauma
Research by Torre et al. (1975) explored the efficacy of dimethyl sulfoxide, a derivative of DMPD, in various central nervous system injuries. The studies indicated its potential as a beneficial treatment in acute lesions and spinal cord injuries, suggesting a broad scope of application in neurological trauma (Torre et al., 1975).
Future Directions
properties
IUPAC Name |
dimethyl 2,2-dimethoxypentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-12-7(10)5-6-9(14-3,15-4)8(11)13-2/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOXYXADRPCSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2-dimethoxypentanedioate |
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